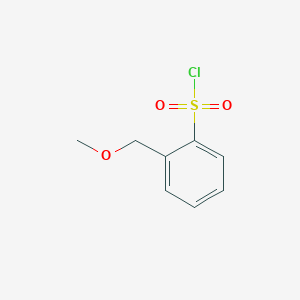

2-(Methoxymethyl)benzene-1-sulfonyl chloride

描述

准备方法

Synthetic Routes and Reaction Conditions: 2-(Methoxymethyl)benzene-1-sulfonyl chloride can be synthesized through the reaction of 2-(methoxymethyl)benzene with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization .

化学反应分析

Types of Reactions: 2-(Methoxymethyl)benzene-1-sulfonyl chloride undergoes various chemical

生物活性

2-(Methoxymethyl)benzene-1-sulfonyl chloride, also known as benzene sulfonyl chloride with a methoxymethyl substituent, is a compound that has been studied for its various biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

- Chemical Formula : C9H11ClO2S

- Molecular Weight : 218.70 g/mol

- CAS Number : 1239575-08-6

The compound features a benzene ring substituted with a methoxymethyl group and a sulfonyl chloride functional group, which is significant for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophiles. The sulfonyl chloride group can react with amines, alcohols, and thiols, leading to the formation of sulfonamides or sulfonates, which have various biological implications.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by modifying their active sites through covalent bonding.

- Cellular Signaling Disruption : By interacting with specific proteins, it can alter signaling pathways involved in cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance:

- Gram-positive and Gram-negative Bacteria : The compound shows significant inhibitory effects on bacterial growth, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

- Fungi : It has also been tested against fungi such as Candida albicans, showing comparable efficacy to standard antifungal agents.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential:

- Mechanism : It appears to induce apoptosis in cancer cell lines by disrupting cell cycle regulation.

- Case Study : In vitro studies on breast cancer cell lines demonstrated a reduction in cell viability by up to 70% at higher concentrations (100 µM).

Case Studies

-

Study on Antimicrobial Efficacy :

- A series of derivatives were synthesized based on the sulfonyl chloride structure, leading to compounds with enhanced antimicrobial activity compared to the parent compound.

- Results indicated that derivatives exhibited MIC values as low as 7.81 µg/mL against resistant bacterial strains.

-

Anticancer Activity Assessment :

- In a controlled laboratory setting, treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, evidenced by increased caspase activity and DNA fragmentation assays.

Research Findings Summary Table

| Activity Type | Test Organism/Cell Line | MIC (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Bactericidal effect |

| Antimicrobial | Escherichia coli | 25 | Inhibition of growth |

| Antifungal | Candida albicans | 50 | Reduced fungal proliferation |

| Anticancer | MCF-7 (Breast Cancer) | N/A | 70% reduction in cell viability |

常见问题

Basic Research Questions

Q. What are the recommended synthetic methods for preparing 2-(Methoxymethyl)benzene-1-sulfonyl chloride in high purity?

- Methodology : The synthesis typically involves sulfonation or chlorination of a precursor aromatic compound under controlled conditions. For example, analogous sulfonyl chlorides are synthesized via reaction with chlorinating agents (e.g., thionyl chloride or phosphorus pentachloride) in inert solvents like dichloromethane. Purification is achieved through recrystallization or chromatography (e.g., silica gel column chromatography) to ensure >95% purity .

- Key Considerations : Use anhydrous conditions to prevent hydrolysis, monitor reaction progress via TLC or NMR, and validate purity using HPLC .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues mechanically. Avoid water to prevent exothermic reactions .

Q. How should researchers assess the purity and stability of this sulfonyl chloride?

- Analytical Methods :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR for structural confirmation .

- Stability : Perform accelerated stability studies under varying temperatures and humidity. Monitor degradation via FT-IR for sulfonic acid byproducts .

Advanced Research Questions

Q. How does the methoxymethyl substituent influence the reactivity of this sulfonyl chloride compared to other derivatives?

- Reactivity Analysis :

- The methoxymethyl group enhances electron density at the sulfonyl chloride group via inductive effects, increasing electrophilicity. This contrasts with electron-withdrawing groups (e.g., nitro or trifluoromethyl), which accelerate hydrolysis .

- Comparative Table :

| Substituent | Reactivity with Amines | Hydrolysis Rate (pH 7) |

|---|---|---|

| Methoxymethyl | Moderate | Slow |

| Trifluoromethyl | High | Fast |

| Nitro | High | Very Fast |

Q. What strategies can mitigate hydrolysis during reactions involving this compound?

- Mitigation Approaches :

- Solvent Selection : Use anhydrous aprotic solvents (e.g., DMF or THF) to suppress water ingress .

- Temperature Control : Conduct reactions at 0–5°C to slow hydrolysis kinetics.

- Additives : Add molecular sieves or desiccants (e.g., MgSO₄) to scavenge trace moisture .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Computational Tools :

属性

IUPAC Name |

2-(methoxymethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-12-6-7-4-2-3-5-8(7)13(9,10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVQLGKYFSJFJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。